molecular formula C19H20N4O3 B7691293 N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline

N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7691293
M. Wt: 352.4 g/mol
InChI Key: QFHWYVAHENODHS-UHFFFAOYSA-N
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Description

N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as DETANO, is a chemical compound that has been extensively studied for its potential application in scientific research. It is a nitric oxide donor, which means that it can release nitric oxide in the body, a molecule that plays a crucial role in various physiological processes.

Mechanism of Action

N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline releases nitric oxide in the body, which activates the enzyme guanylate cyclase. Guanylate cyclase then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes. cGMP activates protein kinase G, which then regulates various cellular processes.
Biochemical and Physiological Effects:
The release of nitric oxide by N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several biochemical and physiological effects. It causes vasodilation, which increases blood flow and oxygen delivery to tissues. It also regulates neurotransmission, immune response, and cell signaling pathways. N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have neuroprotective effects and can reduce inflammation.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments. It is a stable and reliable nitric oxide donor that can be used to study the effects of nitric oxide on various physiological processes. It can be used in both in vitro and in vivo experiments. However, N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has some limitations. Its effects can be influenced by various factors, such as pH and temperature. It can also be toxic at high concentrations.

Future Directions

There are several future directions for the study of N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One direction is the development of new nitric oxide donors with improved stability and specificity. Another direction is the study of the effects of nitric oxide on various diseases, such as cancer and cardiovascular disease. N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline can also be used as a tool to study the effects of nitric oxide on aging and neurodegenerative diseases.
Conclusion:
In conclusion, N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a nitric oxide donor that has been extensively studied for its potential application in scientific research. It has several advantages for lab experiments, including its stability and reliability. N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline can be used to study the effects of nitric oxide on various physiological processes, including vasodilation, neurotransmission, and immune response. Its future directions include the development of new nitric oxide donors and the study of its effects on various diseases.

Synthesis Methods

The synthesis of N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves several steps. The first step is the synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The hydrazide is then reacted with N,N-diethyl-4-nitroaniline to form N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. The overall yield of this synthesis is around 30%.

Scientific Research Applications

N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential application in scientific research. One of its primary applications is in the study of nitric oxide signaling pathways. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline can be used as a tool to study the effects of nitric oxide on these processes.

properties

IUPAC Name

N,N-diethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-22(5-2)16-11-10-14(12-17(16)23(24)25)19-20-18(21-26-19)15-9-7-6-8-13(15)3/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHWYVAHENODHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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